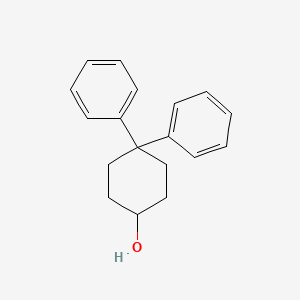

4,4-Diphenylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diphenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQQLWRHPNEFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450168 | |

| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42420-85-9 | |

| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diphenylcyclohexanol (CAS: 42420-85-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 18, 2026

Abstract

This technical guide provides a comprehensive overview of 4,4-diphenylcyclohexanol (CAS: 42420-85-9), a tertiary alcohol with a unique geminal diphenyl substitution on a cyclohexane ring. While specific literature on this compound is not abundant, this document synthesizes available data with established principles of organic chemistry to offer insights into its synthesis, characterization, and potential applications, particularly in the realm of medicinal chemistry and drug development. The guide is structured to provide both foundational knowledge and practical, field-proven insights for researchers and scientists working with this and related molecular scaffolds.

Introduction: Unveiling this compound

This compound is a fascinating, yet underexplored, molecule characterized by a cyclohexanol core bearing two phenyl groups on the same carbon atom. This structural motif imparts a significant degree of steric bulk and lipophilicity, which can be of considerable interest in the design of novel therapeutic agents and chemical probes. The fixed orientation of the two phenyl groups in space, constrained by the cyclohexane ring, offers a rigid scaffold that can be exploited for targeted molecular interactions.

One of the key potential applications for this compound and its derivatives lies in their capacity as albumin binding agents .[1][2] Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including many drugs. By incorporating moieties that bind to albumin, the pharmacokinetic profile of a drug can be significantly improved, leading to a longer half-life, reduced clearance, and potentially improved therapeutic efficacy. The lipophilic nature of the diphenylmethyl group in this compound makes it a prime candidate for exploring such interactions.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.[3]

| Property | Value | Source(s) |

| CAS Number | 42420-85-9 | [3] |

| Molecular Formula | C₁₈H₂₀O | [1][3] |

| Molecular Weight | 252.36 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 141.0 - 145.0 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | Inferred |

| Storage | Store in a cool, dry place away from light. Recommended storage at <15°C. |

Synthesis of this compound: A Mechanistic Approach

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route involves the Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. The most logical precursor for this synthesis is 4-phenylcyclohexanone.

The Grignard Reaction: A Powerful Tool

The addition of an organomagnesium halide (Grignard reagent) to a ketone is the most common method for the preparation of tertiary alcohols. In this case, phenylmagnesium bromide (PhMgBr) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-phenylcyclohexanone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Reaction Scheme

Figure 1: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Grignard reactions with ketones.[4][5][6]

Materials:

-

4-Phenylcyclohexanone

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine (a small crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to remove any traces of water.

-

To a three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the phenylmagnesium bromide Grignard reagent.

-

-

Reaction with 4-Phenylcyclohexanone:

-

Dissolve 4-phenylcyclohexanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 4-phenylcyclohexanone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure complete reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath again.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

If a precipitate forms, dilute hydrochloric acid can be added to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols. Any moisture will quench the reagent, reducing the yield of the desired product. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.

-

Activation of Magnesium: The iodine crystal etches the surface of the magnesium turnings, removing the passivating layer of magnesium oxide and exposing fresh metal to react with the bromobenzene.

-

Controlled Addition: The dropwise addition of both the bromobenzene (for reagent formation) and the ketone is crucial to control the exothermic nature of the reactions and prevent side reactions.

-

Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively protonates the alkoxide intermediate without causing potential acid-catalyzed side reactions, such as dehydration of the tertiary alcohol.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm, corresponding to the ten protons of the two phenyl groups. - Cyclohexane Protons: A series of complex multiplets in the aliphatic region (δ 1.5-2.5 ppm) corresponding to the eight protons of the cyclohexane ring. The protons on the carbons adjacent to the quaternary center will likely be deshielded. - Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic Carbons: Several signals in the range of δ 125-150 ppm. The ipso-carbons (the carbons attached to the cyclohexane ring) will have a distinct chemical shift. - Quaternary Carbon (C-4): A signal for the carbon bearing the two phenyl groups. - Carbinol Carbon (C-1): A signal for the carbon bearing the hydroxyl group, typically in the range of δ 65-75 ppm. - Cyclohexane Carbons: Several signals in the aliphatic region (δ 20-40 ppm). |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. - C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. - C=C Stretch (Aromatic): Sharp absorptions around 1600 and 1450 cm⁻¹. - C-O Stretch: An absorption in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 252.36). - Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the loss of a phenyl group (M-77), and other characteristic fragments of the diphenylcyclohexyl scaffold. |

Potential Applications in Drug Development and Research

The unique structural features of this compound make it an attractive scaffold for various applications in medicinal chemistry and drug discovery.

Albumin Binding for Improved Pharmacokinetics

As previously mentioned, the lipophilic diphenylmethyl moiety is a known motif for binding to hydrophobic pockets in human serum albumin.[1] By incorporating the this compound scaffold into a drug molecule, it is possible to enhance its binding to albumin.

Figure 2: Workflow for utilizing this compound as an albumin-binding moiety.

This enhanced binding can lead to:

-

Increased Half-life: The drug is protected from metabolism and renal clearance while bound to albumin.

-

Reduced Dosing Frequency: A longer half-life can lead to a more convenient dosing regimen for patients.

-

Improved Solubility: For poorly soluble drugs, conjugation with this scaffold may improve their solubility in plasma.

A Rigid Scaffold for Structure-Activity Relationship (SAR) Studies

The cyclohexane ring provides a conformationally restricted core. This rigidity is advantageous in SAR studies, as it reduces the number of accessible conformations, allowing for a more precise understanding of how the spatial arrangement of functional groups affects biological activity. The hydroxyl group at the 1-position serves as a convenient handle for further chemical modification and attachment to other molecular fragments.

Potential as a Pharmacophore in CNS-Targeting Agents

The lipophilicity of the this compound scaffold may facilitate crossing the blood-brain barrier, making it a potentially useful building block for the development of central nervous system (CNS) active agents. Many successful CNS drugs incorporate diphenylmethyl or related lipophilic moieties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[7][8]

Conclusion

This compound, while not extensively documented in the scientific literature, represents a molecule of significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Grignard reaction, coupled with its unique structural and physicochemical properties, makes it an attractive building block for creating novel compounds with tailored pharmacokinetic profiles and for probing structure-activity relationships. As the demand for more sophisticated drug delivery strategies and novel therapeutic scaffolds grows, it is likely that this compound and its derivatives will find increasing application in the years to come.

References

-

Chegg.com. (2020, July 14). Solved 5. Addition of phenylmagnesium bromide to | Chegg.com. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Filo. (2025, September 7). Question Starting with cyclohexanol, the following sequence of reactions ... Retrieved from [Link]

- Newman, M. S., & Booth, Jr., W. T. (1947). THE REACTION OF PHENYLMAGNESIUM BROMIDE WITH 2-CHLORO-4-METHYLCYCLOHEXANONE. Journal of the American Chemical Society, 69(4), 957-958.

-

Study.com. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about.... Retrieved from [Link]

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

YouTube. (2020, November 12). Exc. 12.6 / aldehyde, ketones and carboxylic acid. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

-

Airgas. (2017, March 21). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. 4-Phenylcyclohexanol. Retrieved from [Link]

-

NIST WebBook. Cyclohexanol, 4-phenyl-. Retrieved from [Link]

-

PubChem. 4-Phenylcyclohexanone. Retrieved from [Link]

-

PubChem. 4-Methyl-1-phenylcyclohexanol. Retrieved from [Link]

Sources

- 1. This compound, 5G | Labscoop [labscoop.com]

- 2. This compound | 42420-85-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 42420-85-9|this compound|BLD Pharm [bldpharm.com]

- 4. pearson.com [pearson.com]

- 5. Question Starting with cyclohexanol, the following sequence of reactions .. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 4,4-Diphenylcyclohexanol: A Core Intermediate for Advanced Molecular Design

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Diphenylcyclohexanol, a pivotal intermediate in synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative on the molecule's properties, synthesis, and critical applications, particularly in the realm of advanced diagnostics and drug development.

Core Molecular and Physical Properties

This compound is a solid, crystalline organic compound distinguished by a cyclohexane ring functionalized with a hydroxyl group and two phenyl substituents at the C4 position. These structural features are central to its chemical reactivity and utility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀O | [1] |

| Molecular Weight | 252.36 g/mol | [2] |

| IUPAC Name | 4,4-diphenylcyclohexan-1-ol | |

| CAS Number | 42420-85-9 | [1] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 141.0 - 145.0 °C | [3] |

| Purity | Typically >98.0% (by GC) | [3] |

| Solubility | Data not readily available; expected to be soluble in organic solvents like methanol, ethanol, and DMSO, and poorly soluble in water. | |

| Storage | Room temperature, in a dry, dark place. | [1] |

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that underscores fundamental principles of organic chemistry. A practical and scalable five-step synthesis starting from benzoin has been described, highlighting its accessibility for manufacturing purposes.[4]

Synthetic Workflow Overview

The pathway leverages common transformations including reduction, rearrangement, and tandem condensation reactions to construct the target molecule. This process is designed for efficiency and scalability, minimizing the need for purification of intermediates.[4]

Caption: Five-step synthesis of this compound from benzoin.

Detailed Experimental Protocol (Adapted from Literature[4])

This protocol describes a self-validating system where the progression of each step can be monitored by standard analytical techniques (e.g., NMR, GC) to ensure reaction completion before proceeding.

Step 1: Reduction of Benzoin to Hydrobenzoin

-

To a solution of benzoin in an appropriate solvent (e.g., ethanol/water), add sodium borohydride (NaBH₄) under basic conditions.

-

Stir the mixture at 15-20 °C for approximately 2 hours.

-

Monitor the reaction for the disappearance of the benzoin starting material.

-

Upon completion, proceed with workup to isolate the hydrobenzoin product.

Step 2: Pinacol Rearrangement to Diphenylacetaldehyde

-

Dissolve the hydrobenzoin from Step 1 in a mixture of acetic acid and concentrated sulfuric acid.

-

Heat the mixture to approximately 103-105 °C and stir for 1.5 hours. The causality here is that the acidic conditions protonate a hydroxyl group, which leaves as water, initiating a carbocation rearrangement to form the aldehyde.

-

Cool the reaction and quench with water.

-

Extract the product with a non-polar solvent (e.g., cyclohexane), wash the organic layers, and concentrate to obtain crude diphenylacetaldehyde.

Step 3: Michael Addition/Aldol Condensation to Enone

-

Combine diphenylacetaldehyde with methyl vinyl ketone (MVK) in ethanol.

-

Slowly add an ethanolic solution of potassium hydroxide (KOH). This base catalyzes a tandem reaction: first, a Michael addition of the enolate of diphenylacetaldehyde to MVK, followed by an intramolecular aldol condensation to form the cyclic enone.

-

Stir until reaction completion.

Step 4 & 5: One-Pot Hydrogenation and Reduction

-

The enone from Step 3 is subjected to hydrogenation (e.g., using a palladium catalyst and H₂ gas) to reduce the carbon-carbon double bond.

-

In the same pot, the ketone functionality is reduced to the final alcohol product. This one-pot approach enhances efficiency by avoiding an intermediate isolation step.

-

The final product, this compound, is purified by recrystallization.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic methods. While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol, which is often broadened by hydrogen bonding.[5][6] A strong C-O stretching absorption should appear around 1050 cm⁻¹.[5] Other key peaks will include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the saturated cyclohexane ring (below 3000 cm⁻¹), as well as C=C bending vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would feature distinct regions. The aromatic protons of the two phenyl groups would appear as a multiplet in the ~7.2-7.5 ppm range. The single proton on the carbon bearing the hydroxyl group (H-C1) would likely appear as a multiplet around 3.6-4.0 ppm. The protons of the cyclohexane ring would appear as complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The hydroxyl proton itself may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum would provide a clear carbon count. Key expected signals include the carbon attached to the hydroxyl group (~65-75 ppm), the quaternary carbon bonded to the two phenyl groups, and multiple distinct signals for the aromatic carbons (typically ~125-150 ppm) and the remaining aliphatic carbons of the cyclohexane ring.[8]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block. The diphenylcyclohexyl moiety it provides is crucial for designing molecules with specific pharmacokinetic properties, most notably for enhancing binding to serum albumin.

Key Intermediate for the MRI Contrast Agent Gadofosveset (MS-325)

This compound is a documented key intermediate in the synthesis of MS-325 , the former code name for gadofosveset.[4][9] Gadofosveset is a gadolinium-based, blood-pool contrast agent used for magnetic resonance angiography (MRA).[9]

The diphenylcyclohexyl group is the critical albumin-binding component of gadofosveset. By reversibly binding to human serum albumin, the contrast agent is retained in the bloodstream for an extended period. This "blood-pool" effect allows for the acquisition of high-resolution, 3D images of the vascular system, which is invaluable for diagnosing conditions like peripheral vascular disease.[9]

Caption: Role of the diphenylcyclohexyl group in gadofosveset function.

This application authoritatively demonstrates the value of this compound. The specific stereochemistry and lipophilicity of its core structure are expertly tailored to fit into a hydrophobic binding pocket on albumin, a design principle that can be extrapolated to other drug development contexts where modulating pharmacokinetics is desired.

Safety, Handling, and Storage

-

Supplier Safety Data: A Safety Data Sheet (SDS) is available from suppliers such as TCI Chemicals (Product Code: D4973). Users are REQUIRED to consult the supplier-specific SDS before handling.

-

Anticipated Hazards (Based on Analogs like 4-Phenylcyclohexanol):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a key enabling molecule for advanced applications in medical diagnostics and drug discovery. Its well-defined synthesis provides a reliable source of a high-value molecular scaffold. The proven utility of its diphenylcyclohexyl group in modulating albumin binding, as exemplified by the MRI contrast agent gadofosveset, provides a validated foundation for researchers and drug development professionals to design novel therapeutics with optimized pharmacokinetic profiles. This guide serves as a technical foundation for harnessing the potential of this versatile compound.

References

-

MR-TIP Database. MRI - MS-325. [Online]. Available: [Link]

-

Mader, M. et al. (2007). Visualization of Chronic Myocardial Infarction Using the Intravascular Contrast Agent MS-325 (Gadofosveset) in Patients. Journal of the American College of Cardiology, 49(18), pp.1847-1854. [Online]. Available: [Link]

-

Adverse Drug Reaction Bulletin. (2005). Gadofosveset: MS 325, MS 32520, Vasovist, ZK 236018. [Online]. Available: [Link]

-

Taylor & Francis Online. (1998). A Practical Preparation of this compound: A Key Intermediate in the Synthesis of Ms-325. Synthetic Communications, 28(20), pp.3895-3902. [Online]. Available: [Link]

-

BioWorld. (2003). Improved angiographic diagnosis reported with gadofosveset sodium. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Online]. Available: [Link]

- Google Patents. CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol. [Online].

-

National Center for Biotechnology Information. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Online]. Available: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Online]. Available: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Online]. Available: [Link]

-

ResearchGate. The experimental and theoretical 13C and 1H-NMR chemical shift data. [Online]. Available: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Online]. Available: [Link]

-

gChem Global. DMSO. [Online]. Available: [Link]

-

ResearchGate. Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. [Online]. Available: [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Online]. Available: [Link]

-

WebSpectra. IR Absorption Table. [Online]. Available: [Link]

-

Lumen Learning. Interpreting Infrared Spectra. [Online]. Available: [Link]

-

University of California, Santa Cruz. IR Tables. [Online]. Available: [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Online]. Available: [Link]

-

Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Online]. Available: [Link]

Sources

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. fosterproducts.com [fosterproducts.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. uspnf.com [uspnf.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 4,4-Diphenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylcyclohexanol is a tertiary alcohol featuring a cyclohexane ring substituted with two phenyl groups at the fourth position and a hydroxyl group at the first position. Its unique structural architecture, combining a rigid alicyclic core with bulky aromatic substituents, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry and materials science. As a key intermediate in the synthesis of various pharmacologically active molecules and functional materials, a thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, complete with experimental protocols for their determination and contextual insights for their application.

Core Physical Properties

A summary of the core physical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified data from primary scientific literature remains limited for certain properties.

| Property | Value | Source/Method |

| CAS Number | 42420-85-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₈H₂₀O | --- |

| Molecular Weight | 252.35 g/mol | Calculated |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | 141.0 - 145.0 °C | Commercial Supplier Data |

| Boiling Point | Not available | - |

| Solubility | Data not available | - |

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice forces. For this compound, the presence of two bulky phenyl groups and the hydroxyl group capable of hydrogen bonding contributes to a relatively high melting point for a molecule of its size.

Reported Value: Commercial suppliers indicate a melting point range of 141.0 - 145.0 °C . This range suggests a relatively pure compound, though a narrower range determined by a precise method like Differential Scanning Calorimetry (DSC) would provide a more definitive value.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and the enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: An empty, hermetically sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

Equilibration at a temperature below the expected melting point (e.g., 120 °C).

-

Heating at a constant rate (e.g., 10 °C/min) through the melting transition to a temperature above the melting point (e.g., 160 °C).

-

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

4,4-Diphenylcyclohexanol melting point and boiling point

An In-Depth Technical Guide to the Thermophysical Properties of 4,4-Diphenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key thermophysical properties of this compound (CAS No. 42420-85-9), with a primary focus on its melting and boiling points. As a pivotal intermediate in the synthesis of advanced molecular probes and therapeutic agents, a thorough understanding of its physical characteristics is essential for its effective utilization in research and development. This document consolidates available experimental data, elucidates the scientific principles governing its thermal behavior, and provides standardized protocols for its characterization. The guide is structured to deliver not just data, but also the field-proven insights necessary for experimental design and process optimization.

Introduction to this compound: A Strategic Building Block

This compound is a non-heterocyclic alcohol characterized by a cyclohexane ring geminally substituted with two phenyl groups at the C4 position and a hydroxyl group at the C1 position. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry and materials science.

Chemical Identity:

-

IUPAC Name: 4,4-diphenylcyclohexan-1-ol

-

Molecular Formula: C₁₈H₂₀O

-

Molecular Weight: 252.36 g/mol

-

CAS Number: 42420-85-9

The strategic importance of this molecule is highlighted by its application as a key intermediate in the synthesis of albumin-binding agents, which are utilized in pharmaceutical development and drug discovery research.[1] The diphenyl moiety provides a lipophilic domain, while the hydroxyl group offers a reactive handle for further synthetic transformations, making it a versatile precursor for constructing complex molecular architectures.

Thermophysical Properties of this compound

The melting and boiling points are fundamental physical constants that dictate the conditions required for handling, purification, and reaction setup. They are intrinsic properties directly influenced by the molecule's structure and the strength of its intermolecular forces.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Multiple sources report a consistent experimental melting point for this compound.[2][3][4][5] The data indicates that the compound is a white to off-white crystalline solid at room temperature.[1][6]

| Property | Value | Source(s) |

| CAS Number | 42420-85-9 | [1][2][4] |

| Molecular Formula | C₁₈H₂₀O | [2] |

| Molecular Weight | 252.36 g/mol | [2] |

| Appearance | White to Almost white powder/crystal | [1][6] |

| Melting Point | 143 °C | [1][2][3][4][5] |

| Melting Range | 141.0 - 145.0 °C | [6] |

Boiling Point

As of the latest available data, an experimentally determined boiling point for this compound at atmospheric pressure has not been reported in the literature.[7][8]

Expert Analysis: The absence of boiling point data is common for complex organic molecules with high molecular weights and strong intermolecular forces. It is highly probable that this compound undergoes thermal decomposition at the high temperatures that would be required to reach its boiling point under standard atmospheric pressure. The energy needed to overcome the intermolecular forces and vaporize the compound may exceed the energy threshold for the cleavage of its covalent bonds. Any attempt to determine the boiling point via standard distillation should be approached with caution and would likely require vacuum distillation to lower the boiling temperature and mitigate decomposition.

Experimental Protocol: Melting Point Determination

The precise determination of a melting point is a cornerstone of compound identification and purity assessment. The following protocol describes a self-validating system using a modern digital melting point apparatus.

Objective: To accurately determine the melting point range of a solid organic compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Crush the crystalline sample into a fine powder using a spatula.

-

Press the open end of a capillary tube (sealed at one end) into the powder until a small amount of sample (2-3 mm in height) enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Causality: A tightly packed sample ensures uniform heat transfer, leading to a sharper, more accurate melting range.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/minute) to determine an approximate melting temperature. This initial, fast run prevents unnecessary time expenditure.

-

Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.

-

-

Accurate Measurement:

-

Allow the heating block to cool to at least 20 °C below the approximate melting point observed in the fast run.

-

Prepare a fresh capillary tube with a new sample. Trustworthiness: Re-melting a sample can lead to decomposition or polymorphic changes, yielding inaccurate results. Using a fresh sample for each measurement is critical for reproducibility.

-

Insert the new capillary tube and set a slow heating ramp rate of 1-2 °C per minute. Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, providing a precise melting range.

-

Record the temperature at which melting begins (T₁) and the temperature at which the last solid crystal disappears (T₂). The melting point is reported as the range T₁ - T₂.

-

Workflow Visualization

Caption: Workflow for accurate melting point determination.

Scientific Principles and Causality

The thermophysical properties of this compound are a direct consequence of its molecular structure.

-

High Melting Point: The melting point of 143 °C is relatively high for a molecule of its size. This is attributable to a combination of strong intermolecular forces:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules, which requires significant thermal energy to overcome.

-

Van der Waals Forces: The two bulky phenyl groups provide a large surface area for London dispersion forces. Furthermore, pi-stacking interactions between the aromatic rings of adjacent molecules can contribute to crystal lattice stability.

-

-

Purity and Melting Range: A narrow melting range, such as the reported 141.0 - 145.0 °C, is a strong indicator of high purity.[6] Impurities disrupt the crystalline lattice, typically causing a depression in the melting point and a broadening of the melting range. This principle is foundational for using melting point as a criterion for purity assessment during synthesis and purification.

Conclusion

This compound is a crystalline solid with a well-characterized melting point of 143 °C . This value, governed by strong intermolecular hydrogen bonds and van der Waals forces, serves as a critical parameter for its identification and purity assessment. While an atmospheric boiling point is not reported, likely due to thermal decomposition, this guide provides the necessary theoretical and practical framework for professionals in the chemical and pharmaceutical sciences to handle and characterize this important synthetic intermediate with confidence and scientific rigor.

References

-

Labnet. (n.d.). This compound >98.0%(GC) 5g. Retrieved January 18, 2026, from [Link]

-

TCI America. (n.d.). This compound 98.0+%. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 42420-85-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound >98.0%(GC) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 3. labproinc.com [labproinc.com]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. This compound | 42420-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. arctomsci.com [arctomsci.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

The Solubility Profile of 4,4-Diphenylcyclohexanol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4,4-Diphenylcyclohexanol in a range of common organic solvents. In the absence of extensive empirical solubility data in publicly accessible literature, this guide establishes a robust theoretical framework based on the principle of "like dissolves like." By examining the physicochemical properties of this compound and a diverse array of solvents, we present a predictive solubility profile to guide researchers, scientists, and drug development professionals in their experimental design. This document further outlines a detailed, step-by-step protocol for the experimental determination of solubility and provides visual aids to elucidate key concepts and workflows. Our approach emphasizes scientific integrity and provides a practical, field-proven methodology for assessing the solubility of this and similar compounds.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical property that governs the feasibility of numerous processes in chemical research and pharmaceutical development. From reaction kinetics and purification methodologies to formulation and bioavailability, a thorough understanding of a compound's solubility is paramount. This compound, a bulky, largely nonpolar molecule with a single polar hydroxyl group, presents an interesting case study in solubility. Its structure, featuring two phenyl rings and a cyclohexanol core, dictates a complex interplay of intermolecular forces that determine its behavior in various solvent environments. This guide aims to deconstruct these interactions to provide a predictive and practical understanding of its solubility.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Polarity and Hydrogen Bonding: The Key Determinants

The solubility of an organic compound is primarily influenced by its polarity and its capacity for hydrogen bonding.

-

Polarity: The polarity of a molecule is determined by the distribution of electron density. Solvents can be broadly categorized as polar or nonpolar. Polar solvents possess a significant dipole moment, arising from the presence of electronegative atoms (e.g., oxygen, nitrogen) and an asymmetric molecular geometry. Nonpolar solvents have a more uniform distribution of electron density.

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (N, O, or F). Molecules that can act as hydrogen bond donors (containing an H bonded to N, O, or F) and/or acceptors (containing N, O, or F with lone pairs) exhibit enhanced solubility in protic solvents that can also participate in hydrogen bonding.

Structural Analysis of this compound

To predict the solubility of this compound, a thorough examination of its molecular structure is essential.

Caption: 2D Structure of this compound.

Analysis of the Structure:

-

Nonpolar Character: The molecule is dominated by nonpolar hydrocarbon structures: the cyclohexane ring and two phenyl rings. These large, bulky groups contribute significantly to its overall nonpolar nature.

-

Polar Functional Group: The presence of a single hydroxyl (-OH) group introduces a localized region of polarity. This group can act as both a hydrogen bond donor (the H of the -OH) and a hydrogen bond acceptor (the lone pairs on the oxygen atom).

Based on this analysis, it is predicted that this compound will be sparingly soluble in highly polar, protic solvents like water, where the large nonpolar portion of the molecule hinders interaction with the highly structured hydrogen-bonding network of water.[1][2] Conversely, it is expected to exhibit good solubility in solvents of intermediate polarity and those that can accommodate bulky nonpolar groups while also interacting with the hydroxyl group. It should also be soluble in many nonpolar solvents due to the significant nonpolar surface area.

Predictive Solubility Profile of this compound

The following table provides a predicted qualitative and semi-quantitative solubility profile of this compound in a range of common organic solvents at ambient temperature. The predictions are based on an analysis of solvent polarity, hydrogen bonding capability, and the "like dissolves like" principle.

| Solvent | Polarity Index | Dielectric Constant (20°C) | H-Bonding Capability | Predicted Solubility | Rationale for Prediction |

| Nonpolar Solvents | |||||

| n-Hexane | 0.1 | 1.88 | None | Soluble | The nonpolar nature of hexane will readily solvate the large nonpolar diphenylcyclohexyl moiety. |

| Toluene | 2.4 | 2.38 | None | Very Soluble | The aromatic character of toluene can engage in π-stacking interactions with the phenyl rings of the solute, in addition to van der Waals forces. |

| Diethyl Ether | 2.8 | 4.34 | H-bond acceptor | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute, while the ethyl groups can solvate the nonpolar regions. |

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | 3.1 | 9.08 | Weak H-bond acceptor | Very Soluble | DCM's moderate polarity and ability to engage in dipole-dipole interactions make it an effective solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | H-bond acceptor | Very Soluble | THF is a good solvent for many organic compounds due to its moderate polarity and ability to act as a hydrogen bond acceptor. |

| Ethyl Acetate | 4.4 | 6.02 | H-bond acceptor | Soluble | The ester group can accept a hydrogen bond, and the overall polarity is suitable for solvating both the polar and nonpolar parts of the molecule. |

| Acetone | 5.1 | 20.7 | H-bond acceptor | Soluble | A polar aprotic solvent that can effectively solvate the hydroxyl group through hydrogen bond acceptance. |

| Acetonitrile | 5.8 | 37.5 | Weak H-bond acceptor | Moderately Soluble | Higher polarity may start to disfavor the large nonpolar groups. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Strong H-bond acceptor | Soluble | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it a powerful solvent for many organic compounds. |

| Polar Protic Solvents | |||||

| 2-Propanol (Isopropanol) | 3.9 | 19.9 | H-bond donor & acceptor | Soluble | As an alcohol, it can both donate and accept hydrogen bonds, facilitating interaction with the hydroxyl group, while the propyl group can interact with the nonpolar regions. |

| Ethanol | 4.3 | 24.5 | H-bond donor & acceptor | Moderately Soluble | Similar to isopropanol, but its slightly higher polarity might slightly decrease the solubility of the large nonpolar part. |

| Methanol | 5.1 | 32.7 | H-bond donor & acceptor | Sparingly Soluble | The high polarity and strong hydrogen-bonding network of methanol may not effectively solvate the bulky, nonpolar diphenylcyclohexyl moiety. |

| Water | 10.2 | 80.1 | H-bond donor & acceptor | Insoluble | The highly polar and extensively hydrogen-bonded nature of water will not favorably solvate the large nonpolar portion of the molecule.[1] |

Disclaimer: This table represents a predictive profile based on theoretical principles. Experimental verification is essential for precise quantitative data.

Experimental Protocol for Qualitative Solubility Determination

To validate the predicted solubility profile and obtain empirical data, the following step-by-step protocol for qualitative solubility testing is recommended. This protocol is designed to be a self-validating system, providing clear and reproducible results.

Materials and Equipment

-

This compound

-

A selection of organic solvents (as per the table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Analytical balance

Experimental Workflow

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4-Diphenylcyclohexanol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4,4-diphenylcyclohexanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical entity through the lens of modern NMR spectroscopy. The content herein is structured to offer not just data, but a deeper understanding of the underlying principles that govern the spectral characteristics of this molecule, including conformational dynamics and substituent effects.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its rigid cyclohexane core, adorned with two phenyl groups and a hydroxyl moiety, presents a fascinating case for NMR-based structural analysis. The stereochemical arrangement of the substituents and the conformational flexibility of the cyclohexane ring give rise to a nuanced NMR spectrum. A thorough understanding of its ¹H and ¹³C NMR data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will provide a detailed interpretation of its spectral features, grounded in established principles of NMR spectroscopy and conformational analysis.

Molecular Structure and Conformational Dynamics

The structure of this compound features a cyclohexane ring with two phenyl groups geminally substituted at the C4 position and a hydroxyl group at the C1 position. The cyclohexane ring can exist in two primary chair conformations that are in rapid equilibrium at room temperature. The hydroxyl group can occupy either an axial or an equatorial position. Due to the steric bulk of the two phenyl groups, the chair conformation is the most stable. The orientation of the hydroxyl group (axial vs. equatorial) significantly influences the chemical shifts of the neighboring protons and carbons.

In the case of this compound, the chair conformation with the hydroxyl group in the equatorial position is generally considered to be the more stable conformer to minimize 1,3-diaxial interactions. However, the presence of the two bulky phenyl groups at C4 can influence this equilibrium. A detailed analysis of the coupling constants in the ¹H NMR spectrum can provide insights into the predominant conformation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclohexane ring, as well as the hydroxyl proton. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 10H | Aromatic protons (Ph-H) |

| 3.75 | m | 1H | H-1 (CH-OH) |

| 2.20 - 2.40 | m | 4H | H-2, H-6 (axial and equatorial) |

| 1.60 - 1.80 | m | 4H | H-3, H-5 (axial and equatorial) |

| 1.55 | s | 1H | OH |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.20 - 7.40 ppm): The complex multiplet in this region corresponds to the ten protons of the two phenyl groups. The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.

-

H-1 Proton (3.75 ppm): The proton attached to the carbon bearing the hydroxyl group (C1) appears as a multiplet. The multiplicity and coupling constants of this signal are diagnostic of the orientation of the hydroxyl group. In a chair conformation, an axial H-1 proton will typically show large axial-axial couplings and smaller axial-equatorial couplings, resulting in a broad multiplet. An equatorial H-1 proton will exhibit smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet.

-

Cyclohexane Protons (1.60 - 2.40 ppm): The eight protons on the cyclohexane ring (at C2, C3, C5, and C6) give rise to a series of overlapping multiplets. The protons in axial and equatorial positions are chemically non-equivalent and will have different chemical shifts. Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The geminal and vicinal couplings between these protons contribute to the complexity of the spectrum.

-

Hydroxyl Proton (1.55 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is concentration and temperature-dependent, and it may exchange with residual water in the solvent, leading to further broadening.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 147.0 | C4 (quaternary) |

| 128.5 | Phenyl C-H (ortho, meta) |

| 126.0 | Phenyl C-H (para) |

| 125.5 | Phenyl C (ipso) |

| 70.0 | C1 (CH-OH) |

| 40.0 | C2, C6 |

| 35.0 | C3, C5 |

Note: These are predicted chemical shifts based on the analysis of related compounds and known substituent effects. Experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (125.5 - 147.0 ppm): The signals for the twelve carbons of the two phenyl groups appear in the downfield region of the spectrum. The quaternary ipso-carbons (the carbons attached to the cyclohexane ring) are expected around 125.5 ppm. The protonated aromatic carbons will appear between 126.0 and 128.5 ppm. The quaternary carbon of the cyclohexane ring to which the phenyl groups are attached (C4) is expected to be the most downfield of the aliphatic carbons, around 147.0 ppm.

-

C1 Carbon (70.0 ppm): The carbon atom bearing the hydroxyl group (C1) is significantly deshielded due to the electronegativity of the oxygen atom and is expected to resonate around 70.0 ppm.

-

Cyclohexane Carbons (35.0 - 40.0 ppm): The remaining four carbon atoms of the cyclohexane ring (C2, C3, C5, and C6) will appear in the upfield region of the spectrum. The carbons adjacent to the C1 carbon (C2 and C6) are expected around 40.0 ppm, while the carbons further away (C3 and C5) are predicted to be around 35.0 ppm.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

-

NMR Spectrometer Setup:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

-

Set the sample temperature to a constant value, typically 298 K (25 °C).

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when properly interpreted, allows for the unambiguous confirmation of its structure. The chemical shifts, multiplicities, and coupling constants of the signals are all consistent with the proposed molecular architecture and its conformational preferences. This guide has provided a detailed analysis of the expected spectral features, along with a robust experimental protocol for acquiring high-quality data. For researchers and scientists working with this compound, a thorough understanding of its NMR characteristics is an indispensable tool for ensuring the quality and integrity of their work.

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029597). [Link]

-

PubChem. 4-Phenylcyclohexanol. [Link]

-

PubChem. 4,4-Diphenylcyclohexanone. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Crystallographic Structure of 4,4-Diphenylcyclohexanol: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physicochemical properties, its interactions with biological targets, and its suitability for various applications. 4,4-Diphenylcyclohexanol, a derivative of the versatile cyclohexanol scaffold, presents a molecule of significant interest due to the conformational rigidity imparted by the gem-diphenyl substitution and the hydrogen bonding capability of the hydroxyl group. Understanding its crystallographic structure is a critical step in harnessing its potential for the development of novel therapeutics or functional materials.

This technical guide provides a comprehensive, methodological framework for the determination of the crystallographic structure of this compound. As a definitive crystal structure for this specific molecule has not been publicly deposited at the time of this writing, this document serves as both a detailed protocol and an expert guide for researchers undertaking this investigation. The principles and techniques described herein are grounded in established crystallographic practices and are illustrated with data from the closely related compound, 4-phenylcyclohexanol, to provide a tangible example of the expected outcomes.

I. Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a single-crystal X-ray diffraction experiment.

A. Synthesis of this compound

The synthesis of this compound can be readily achieved through the reduction of its corresponding ketone, 4,4-diphenylcyclohexanone. This precursor is commercially available or can be synthesized via a Friedel-Crafts reaction. The reduction of the ketone to the alcohol is a standard organometallic reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4,4-diphenylcyclohexanone (1.0 g, 4.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (0.15 g, 4.0 mmol) portion-wise at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), visualizing with a UV lamp and a potassium permanganate stain.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of distilled water (10 mL). Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

B. Crystallization of this compound

The formation of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and the exploration of various conditions. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Key Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

Recommended Solvents for Crystallization Trials:

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl acetate

-

Hexane

-

Dichloromethane

-

Toluene

-

Mixtures of the above solvents (e.g., ethanol/water, ethyl acetate/hexane)

The choice of solvent is critical; an ideal solvent will dissolve the compound when heated but will result in a supersaturated solution upon cooling or slow evaporation.

II. Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

A. Data Collection Workflow

The following diagram illustrates the typical workflow for collecting X-ray diffraction data.

Caption: Workflow from synthesis to structure validation.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation if data is collected at low temperatures (typically 100 K).

-

Diffractometer Setup: The mounted crystal is placed on the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer for rotating the crystal, and a detector (e.g., CCD or CMOS).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.

III. Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.

A. Structure Solution

The initial step is to determine the phases of the structure factors, which is known as the "phase problem" in crystallography. For small molecules like this compound, direct methods are typically successful. This involves using statistical relationships between the intensities of the reflections to derive the initial phases, which are then used to calculate an initial electron density map.

B. Structure Refinement

The initial model from the structure solution is refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the observed structure factors and those calculated from the model. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved structure.

C. Illustrative Crystallographic Data: 4-Phenylcyclohexanol

As the crystallographic data for this compound is not available, we present the data for the related compound, 4-phenylcyclohexanol, to illustrate the type of information obtained from a successful structure determination.[1] This data is sourced from the Crystallography Open Database (COD) under deposition number 4518053.

| Parameter | Value (for 4-Phenylcyclohexanol) |

| Chemical Formula | C₁₂H₁₆O |

| Formula Weight | 176.25 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 14.6389 |

| b (Å) | 5.30300 |

| c (Å) | 13.1361 |

| α (°) | 90 |

| β (°) | 106.9940 |

| γ (°) | 90 |

| Volume (ų) | 974.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.202 |

| R-factor | 0.0385 |

Table 1: Crystallographic data for 4-phenylcyclohexanol (COD ID: 4518053) presented for illustrative purposes.[1]

IV. Analysis of the Crystal Structure: Insights into Molecular Interactions

A solved crystal structure provides a wealth of information beyond just the atomic coordinates.

A. Molecular Conformation

The crystallographic data will reveal the preferred conformation of the cyclohexanol ring (chair, boat, or twist-boat) and the orientation of the two phenyl groups and the hydroxyl group (axial or equatorial). The gem-diphenyl substitution is expected to lock the cyclohexane ring in a specific chair conformation to minimize steric hindrance.

B. Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly likely to form intermolecular hydrogen bonds with neighboring molecules, creating chains or more complex networks that are fundamental to the crystal packing.

-

π-π Stacking: The phenyl rings can interact through π-π stacking, where the aromatic rings are arranged in a face-to-face or offset manner.

-

C-H···π Interactions: The hydrogen atoms of the cyclohexyl ring can interact with the electron-rich π systems of the phenyl rings of adjacent molecules.

-

van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal lattice.

The following diagram illustrates the logical flow of analyzing the solved crystal structure.

Sources

Thermal Stability and Decomposition Profile of 4,4-Diphenylcyclohexanol: A Mechanistic and Methodological Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenylcyclohexanol is a valuable building block in medicinal chemistry, notably utilized as an albumin-binding moiety to extend the half-life of therapeutic agents. Understanding its thermal stability and decomposition pathways is paramount for ensuring drug substance purity, stability during manufacturing, and appropriate formulation design. This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will explore the theoretical underpinnings of its decomposition, detail the analytical methodologies required for a thorough investigation, and present actionable protocols for researchers. This document synthesizes established chemical principles with practical, field-proven insights to create a self-validating framework for analysis.

Introduction: The Physicochemical Context

This compound (C₁₈H₂₀O) is a tertiary alcohol featuring a cyclohexane ring geminally substituted with two phenyl groups at the C4 position.[1] This unique structure imparts specific physicochemical properties that are leveraged in pharmaceutical development. The thermal stability of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Thermal decomposition can lead to the formation of impurities, loss of potency, and unpredictable behavior during formulation processes such as drying, milling, or melt-extrusion. For this compound, the primary pathway of thermal degradation, particularly in the presence of acidic catalysts, is dehydration—an elimination reaction that removes the hydroxyl group as a water molecule to form an alkene.[2][3]

The objective of this guide is to provide a robust framework for investigating the thermal properties of this molecule. We will delve into the mechanistic details of its decomposition and provide detailed protocols for characterization using state-of-the-art thermal analysis techniques.

Theoretical Framework: Dominant Decomposition Pathways

The thermal decomposition of an alcohol can proceed through several mechanisms, including dehydration, dehydrogenation, and C-C bond cleavage. For a tertiary alcohol like this compound, the most facile and common decomposition route is dehydration via an E1 (Elimination, Unimolecular) mechanism, which is often catalyzed by trace amounts of acid.[4][5]

The E1 Dehydration Mechanism

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate. The stability of this intermediate is the primary driver of the reaction rate.

-

Protonation of the Hydroxyl Group: The process is initiated by the protonation of the hydroxyl group by an acid catalyst (H-A), converting it into a good leaving group (water).[6]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation on the cyclohexane ring. This is the rate-determining step of the reaction.[5]

-

Deprotonation and Alkene Formation: A weak base (such as water or another alcohol molecule) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.[2]

The presence of two phenyl groups at the C4 position is significant. While they are not directly attached to the carbocation at C1, their electronic influence and potential for rearrangement must be considered in a comprehensive analysis. The primary, non-rearranged product expected from this mechanism is 4,4-diphenylcyclohex-1-ene .

Caption: The E1 dehydration mechanism of this compound.

High-Temperature Fragmentation

Under more forceful thermal conditions (i.e., pyrolysis), C-C bond cleavage within the cyclohexane ring can occur. This process typically proceeds via radical mechanisms. The initiation step is the homolytic fission of a C-C bond, which is the weakest bond in the saturated ring, to form a diradical intermediate.[7] This diradical can then undergo further isomerization and fragmentation to produce a complex mixture of smaller hydrocarbon products.[7][8] Analysis of such high-temperature decomposition is critical for understanding potential "worst-case" scenarios in manufacturing.

Analytical Methodologies for Thermal Characterization

A multi-faceted approach using several analytical techniques is essential for a complete and reliable characterization of thermal stability. As a Senior Application Scientist, my recommendation is to follow a logical workflow that builds from a broad overview to a detailed identification of decomposition products.

Caption: A comprehensive workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the temperature at which a material begins to decompose.[9][10] For this compound, a TGA thermogram would reveal the onset temperature of mass loss, which likely corresponds to the elimination of water.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[11] It is invaluable for identifying melting points, phase transitions, and the energetics (endothermic or exothermic nature) of decomposition.[12] The dehydration of an alcohol is typically an endothermic process. A sharp exothermic peak following an endothermic event can signal a more complex, potentially hazardous decomposition.

Evolved Gas Analysis (EGA): TGA-MS/FTIR

To unequivocally identify the products of decomposition, the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). As the sample loses mass in the TGA, the evolved gases are immediately analyzed. For this compound, this technique would be used to confirm the evolution of water (m/z = 18 in MS) during the initial mass loss step.

Post-Stress Analysis: GC-MS and LC-MS

To identify non-volatile decomposition products, a bulk sample of this compound can be heated to a specific temperature (determined from TGA/DSC results) for a set period. The resulting residue is then dissolved and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradants, such as the expected 4,4-diphenylcyclohexene.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing accurate and reproducible data.

Protocol: TGA for Onset of Decomposition

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared aluminum or platinum pan.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. The choice of a 10°C/min ramp rate is a standard practice that balances resolution with experimental time.

-

-